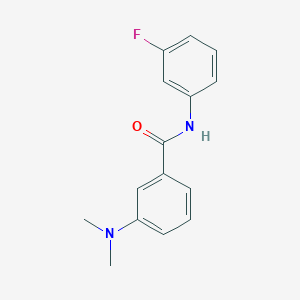

3-(dimethylamino)-N-(3-fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(dimethylamino)-N-(3-fluorophenyl)benzamide, also known as DMFBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery and development. DMFBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 295.33 g/mol.

Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging in Cancer Research

A significant application of a structurally similar compound involves the development of a positron emission tomography (PET) imaging probe, [18F]DMPY2, for the ultrasensitive detection of malignant melanoma. This probe demonstrated strong and prolonged tumoral uptake and rapid background clearance, suggesting its potential as a novel PET imaging agent for diagnosing melanoma at early stages (Pyo et al., 2020).

Synthesis and Chemical Studies

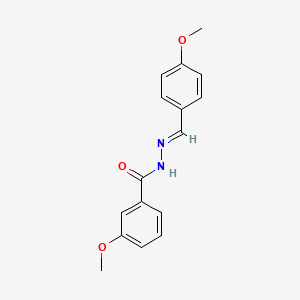

Research has also focused on the synthesis and characterization of novel compounds and materials for various applications. For instance, the synthesis and antimicrobial activity of novel derivatives carrying the benzamide moiety have been studied, showcasing their potential in antibacterial and antifungal applications (Ghorab et al., 2017). Furthermore, the compound's role in the synthesis of aromatic polymers containing 1,3,5-triazine rings highlights its utility in materials science, contributing to the development of polymers with unique properties (Lin et al., 1990).

Fluorescence and Sensing Applications

The study of fluorescent dyes and sensors represents another area of application. For example, the development of fluorescent labeling reagents for carboxylic acids in high-performance liquid chromatography (HPLC) illustrates the compound's utility in analytical chemistry. These reagents enable the highly sensitive detection of carboxylic acids, advancing analytical methodologies (Takechi et al., 1996).

Molecular Interactions and Properties

Investigations into the electronic delocalization effects on the dipole moment of enamino ketones have provided insights into the molecular properties of related compounds. These studies contribute to our understanding of molecular interactions and electronic structures, which are crucial for designing molecules with desired properties (Vanbrabant-Govaerts & Huyskens, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(dimethylamino)-N-(3-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-18(2)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNGAGCTOBRTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)